N-Formylformamide

Description

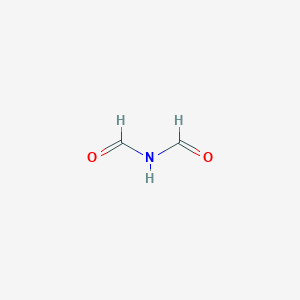

Structure

3D Structure

Properties

IUPAC Name |

N-formylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c4-1-3-2-5/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDQCFHFXWPAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171222 | |

| Record name | Formamide, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-22-3 | |

| Record name | Formamide, N-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18197-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Formylformamide and Its Derivatives

Direct Formylation Strategies for N-Formylformamide Synthesis

Direct formylation involves the introduction of one or two formyl groups onto an amine or amide precursor. These strategies are often favored for their atom economy and procedural simplicity. The approaches range from catalyzed reactions using various formyl sources to innovative methods that minimize solvent use and energy consumption.

Catalysis is central to modern organic synthesis, offering pathways to formamides under milder conditions with enhanced selectivity and efficiency. Various catalytic systems, including metal-based, organocatalytic, and nanocatalyst-driven methods, have been developed for N-formylation reactions. rsc.org

Transition metal catalysts are highly effective in activating formyl group donors or the amine substrates themselves. A range of metals and ligand systems have been explored for the synthesis of this compound derivatives.

One prominent approach involves the reductive N-formylation of amines using carbon dioxide (CO₂) as a sustainable C1 source, mediated by metal catalysts. For instance, salen-type metal complexes, particularly those with aluminum (Al) or zinc (Zn) centers, have been shown to catalyze the formylation of amines with CO₂ in the presence of a hydrosilane reductant. The Al-based catalyst can achieve near-quantitative yields (99%) at elevated pressures (5.0 MPa) and temperatures (100°C). The mechanism often involves the formation of a carbamate (B1207046) intermediate, which is subsequently reduced.

Ruthenium-based catalysts have also demonstrated high efficacy. A multifunctional Ru/MFM-300(Cr) catalyst, which is a metal-organic framework (MOF), facilitates a one-pot synthesis of N-formamides from carbonyl compounds, ammonia (B1221849), CO₂, and H₂. nih.gov This heterogeneous catalyst showed excellent yield (90% for N-benzylformamide) and could be reused multiple times. nih.gov In some cases, the formylation of primary amines can lead to diformylated products, such as N-butyl-N-formylformamide and N-benzyl-N-formylformamide, particularly when using ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) as the catalyst with CO₂ and a silane (B1218182) reductant. rsc.orgresearchgate.net

| Catalyst System | Substrates | Formyl Source | Conditions | Yield (%) | Reference |

| Al-Salen Complex | Amines | CO₂ / Phenylsilane | 5.0 MPa, 100°C, 3 h | 99 | |

| Zn-Salen Complex | Amines | CO₂ / Phenylsilane | 0.5 MPa, 25°C, 15 h | 95 | |

| Ru/MFM-300(Cr) | Benzaldehyde, NH₃ | CO₂ / H₂ | 3 MPa CO₂, 4 MPa H₂, 160°C | 90 | nih.gov |

| FeCl₃ | Aryl amines / TEOF | Triethylorthoformate | Room Temperature, 3 h | 85-95 | scirp.org |

| [BMIm]Cl | Primary Amines | CO₂ / PhSiH₃ | Not specified | Good | rsc.org |

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for N-formylation. N-Heterocyclic carbenes (NHCs) are a notable class of organocatalysts that can activate CO₂ for the formylation of amines in the presence of a hydrosilane like polymethylhydrosiloxane (B1170920) (PMHS). rsc.org Similarly, superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), when supported on polystyrene, can act as a reusable heterogeneous organocatalyst for the synthesis of N-substituted formamides from amines and CO₂. rsc.org

Acids can also catalyze N-formylation. For example, p-toluenesulfonic acid monohydrate (TsOH·H₂O) has been used to catalyze the reaction between amines and an N-formyl imide, performed in water, highlighting a green chemistry approach. rsc.org More recently, ethylenediaminetetraacetic acid (EDTA) has been employed as a recyclable, metal-free catalyst for the N-formylation of amines with CO₂ under ambient, solvent-free conditions, achieving high yields. mdpi.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. baranlab.orgcademix.org This approach is exemplified by the use of supported organocatalysts like PS-DBU and metal-organic frameworks (MOFs) such as Ru/MFM-300(Cr). nih.govrsc.org The design of these catalysts often involves creating multifunctional sites; for instance, metal-loaded basic metal oxides can have base sites that catalyze condensation steps and metal sites that handle hydrogenation/dehydrogenation sequences. rsc.org

| Catalyst Type | Catalyst Example | Formyl Source | Key Features | Reference |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | CO₂ / PMHS | Metal-free, mild conditions | rsc.org |

| Heterogeneous Organocatalyst | Polystyrene-supported DBU | CO₂ / (MeO)₃SiH | Recyclable, applicable in continuous flow | rsc.org |

| Organocatalyst | p-Toluenesulfonic acid | N-formyl imide | Metal-free, reaction in water | rsc.org |

| Organocatalyst | EDTA | CO₂ / Phenylsilane | Recyclable, solvent-free, ambient conditions | mdpi.com |

| Heterogeneous Catalyst | Ru/MFM-300(Cr) | CO₂ / H₂ | Reusable, multifunctional MOF | nih.gov |

Nanocatalysts have emerged as a highly efficient class of materials for chemical transformations due to their large surface area-to-volume ratio, thermal stability, and high catalytic performance. rsc.orgmdpi.comresearchgate.net These properties often lead to enhanced reaction rates and yields in N-formylation reactions. rsc.org

Various metal and metal oxide nanoparticles have been successfully employed for the synthesis of formamides. For example, nano-sized titanium dioxide (nano TiO₂), magnesium oxide (nano-MgO), and aluminum oxide (nano Al₂O₃) have been shown to be effective catalysts for the N-formylation of amines with formic acid. researchgate.net Nano-MgO, prepared by a solution combustion technique, catalyzed the microwave-assisted N-formylation of various amines under solvent-free conditions, with reactions completing in 1-2 minutes and yielding products in the 90-98% range. researchgate.net Similarly, nano rod-shaped basic Al₂O₃ provided a recyclable and highly selective catalyst for the solvent-free N-formylation of amines and indole (B1671886) derivatives. researchgate.net The development of methods for the simple and scalable production of uniform alloy nanoparticles, such as cobalt-platinum (Co-Pt) systems, holds promise for creating advanced catalysts for various chemical reactions, including formylations. eurekalert.org

| Nanocatalyst | Formyl Source | Conditions | Yield (%) | Key Features | Reference |

| Nano-MgO | Formic Acid | Microwave, Solvent-free | 90-98 | Rapid reaction (1-2 min), recyclable | researchgate.net |

| Nano rod-Al₂O₃ | Formic Acid | Solvent-free | High | Recyclable (up to 5 runs), high selectivity | researchgate.net |

| Nano TiO₂ | Formic Acid | Not specified | Not specified | Efficient for N-protected formamides | researchgate.net |

Eliminating bulk solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and environmental hazards. Several solvent-free methods for the synthesis of N-formylformamides and related compounds have been developed.

One effective strategy involves the reaction of amines directly with a formylating agent, often with heating or microwave irradiation. The reaction of various aromatic amines with formic acid under reflux conditions without any additional solvent has been reported as a straightforward method to produce N-formamides in good yields (50-80%). aun.edu.eg This method is simple and serves as a practical procedure for undergraduate chemistry experiments. aun.edu.eg The synthesis of N-formylmorpholine has also been achieved by reacting morpholine (B109124) with formic acid under solvent-free conditions at high temperatures (224 °C), yielding a product with over 99.5% purity. ajgreenchem.com

Catalytic solvent-free approaches are also common. As mentioned previously, nano-MgO and nano rod-shaped Al₂O₃ have been used effectively under solvent-free conditions. researchgate.net Another approach utilizes in situ-generated N-formyl quasi-catalytic species to drive the reductive amination of aldehydes or ketones with formamide (B127407) at 100–150°C, achieving up to 99% yield in just 3 minutes. EDTA has also proven effective as a recyclable catalyst for the N-formylation of amines using CO₂ under solvent-free and ambient conditions. mdpi.com

Mechanochemistry involves the use of mechanical energy, typically through grinding or milling, to induce chemical reactions in the solid state. beilstein-journals.orgnih.gov This solvent-free technique can lead to faster reactions, different product selectivities, and reduced waste compared to conventional solution-based methods. beilstein-journals.orgchemrxiv.org

The synthesis of various amides, including formamides, has been successfully demonstrated using mechanochemical approaches. Ball milling has been employed for the N-formylation of both aliphatic and aromatic amines. beilstein-journals.org For instance, the reaction of amines with an activating agent under milling conditions can produce formamides in high yields. beilstein-journals.org Another mechanochemical method involves the amidation of esters using calcium nitride as an ammonia source, which proceeds under ball milling to afford primary amides. nih.govorganic-chemistry.org This technique is compatible with numerous functional groups and was successfully applied to the synthesis of the drug rufinamide. organic-chemistry.org

More complex amides and peptides can also be synthesized mechanochemically. The use of coupling reagents like 2,4,6-trichloro-1,3,5-triazine with a catalytic amount of triphenylphosphine (B44618) (PPh₃) under solvent-drop grinding conditions facilitates the amidation of various carboxylic acids. rsc.org This method is notable for preserving the stereochemical integrity of N-protected α-amino acids, allowing for the synthesis of optically active dipeptides without significant racemization. rsc.org

| Method | Reagents | Activation | Key Features | Reference |

| N-Formylation | Amines, Formylating agent, Additive | Grinding/Milling | Solvent-free, rapid, clean | beilstein-journals.org |

| Amidation of Esters | Esters, Calcium nitride, Ethanol, InCl₃ | Ball Milling | Solvent-free, uses esters as starting material | nih.govorganic-chemistry.org |

| Amide Coupling | Carboxylic acids, Amines, COMU/TCFH, K₂HPO₄ | Ball Milling | High yields (70-96%), minimal waste | chemrxiv.org |

| Amidation | Carboxylic acids, Amines, 2,4,6-trichloro-1,3,5-triazine, PPh₃ | Solvent-drop Grinding | Compatible with protected amino acids, no racemization | rsc.org |

Prebiotic Chemical Pathways to this compound Formation

The origin of life on Earth necessitates the formation of crucial biomolecules from simple chemical precursors under plausible prebiotic conditions. Formamide (HCONH2) is considered a key molecule in this context, as it is composed of the essential elements hydrogen, carbon, oxygen, and nitrogen, and has been detected in various interstellar and terrestrial environments. nih.gov The condensation of formamide, particularly in the presence of mineral catalysts and energy sources, has been shown to produce a variety of biologically relevant molecules, including nucleobases and amino acids. nih.govtorvergata.itrsc.org

Within this framework, the formation of this compound is a plausible outcome of formamide's rich chemistry. While a definitive, step-by-step pathway for its prebiotic synthesis has not been conclusively established, several lines of evidence and theoretical studies point towards its potential emergence.

One of the primary proposed routes is the self-condensation of formamide . Under thermal conditions, formamide can decompose and react to form a variety of products. Theoretical and experimental studies on formamide condensation suggest that it can lead to the formation of more complex structures. nih.govtorvergata.it The formation of a C-N-C backbone, characteristic of this compound, has been observed in atomistic simulations of carbon-hydrogen-oxygen-nitrogen (C-H-O-N) fluids under conditions mimicking Earth's upper mantle, suggesting that such structures can form under high-pressure and high-temperature geological conditions.

Furthermore, the reaction of formamide with its decomposition products, such as hydrogen cyanide (HCN) and formic acid, could also lead to this compound or its precursors. google.com For instance, the reaction between formamide and a formylating agent, which could be generated in situ from formamide itself, represents a potential pathway.

The presence of mineral surfaces is thought to have played a crucial role in prebiotic chemistry by concentrating reactants and catalyzing reactions. Minerals such as silica, alumina, and various clays (B1170129) have been shown to catalyze formamide condensation, leading to a diverse array of organic molecules. nih.gov It is conceivable that these mineral surfaces could have facilitated the formation of this compound from formamide.

Derivatization and Transformative Syntheses Utilizing this compound

This compound and its derivatives are valuable reagents in organic synthesis, primarily serving as formylating agents. Their reactivity allows for the introduction of a formyl group onto various substrates, a key transformation in the synthesis of many pharmaceuticals and other fine chemicals.

N-Formylation of Diverse Amine Substrates

The N-formylation of amines is a fundamental transformation in organic chemistry, as the resulting formamides are important intermediates and are present in many biologically active molecules. This compound and its related derivatives have been effectively employed for this purpose.

Research has demonstrated that alkali metal salts of diformamide are effective reagents for the N-formylation of various nitrogen-containing compounds. For example, a German patent describes the use of these salts for the N-formylation of ureas, amidines, and guanidines. jst.go.jp

More recent studies have explored various reagents and methodologies for N-formylation. For instance, N-formylcarbazole has been shown to selectively formylate sterically less hindered aliphatic primary and secondary amines. researchgate.net In some cases, the reaction can proceed to give a diformylated product, such as N-butyl-N-formylformamide, when primary amines are treated with CO2 and a hydrosilane in the presence of a catalyst. rsc.org

The following interactive table summarizes various methods for the N-formylation of amines, some of which utilize this compound or conceptually related formylating agents.

| Amine Substrate | Formylating Agent/System | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary and Secondary Amines | N-formyl imide | p-toluenesulfonic acid monohydrate (catalytic), water | N-formamides | Structurally diverse products | academie-sciences.fr |

| Aniline | HCOOH | Ultrasound, solvent- and catalyst-free, room temperature | N-phenylformamide | High | mdpi.com |

| Primary and Secondary Amines | N-formylsaccharin | Mechanochemical (ball mill), solvent-free | N-formamides | Good to excellent | libretexts.org |

| Primary and Secondary Amines | Acyl chlorides/acid anhydrides | No heat required | Amides | General method | rsc.org |

| Ethylenediamine | Methanol (dehydrogenative coupling) | RuHCl(t...) catalyst | N,N′-(ethane-1,2-diyl)diformamide | High hydrogen capacity system |

Exploitation of this compound as a Formyl Transfer Reagent

Beyond the N-formylation of amines, this compound and its derivatives can act as formyl transfer reagents to other nucleophiles. This extends their utility in organic synthesis.

For example, there is evidence of this compound being used for the formylation of alcohols. This reaction provides a method for the protection of hydroxyl groups, which is a common strategy in multi-step organic synthesis.

Furthermore, related compounds like triformamide, which can be generated in situ from sodium diformamide, have been used to prepare aryl formates from phenols. These aryl formates can then undergo a Fries rearrangement to produce aromatic aldehydes, highlighting an indirect application of diformamide in the synthesis of these important compounds.

The reactivity of this compound as a formylating agent is a subject of ongoing research, with potential applications in the synthesis of a wide range of organic molecules. Its ability to act as a source of the formyl group makes it a valuable tool for synthetic chemists.

Reaction Mechanisms and Reactivity Profile of N Formylformamide

Elucidation of Fundamental Reaction Pathways

The reactivity of N-Formylformamide is governed by the interplay of its two carbonyl groups and the central nitrogen atom. This structure allows it to participate in a variety of reactions, including oxidative and reductive transformations, as well as nucleophilic and electrophilic substitutions.

While direct oxidation studies on this compound are limited, its oxidative behavior can be inferred from studies on its analogues, such as N-methylformamide (MF) and N,N-dimethylformamide (DMF), particularly in the context of atmospheric chemistry. The primary atmospheric oxidant is the hydroxyl radical (•OH). researchgate.net The oxidation of amides by •OH radicals is a significant removal pathway from the atmosphere. researchgate.net

In the photo-oxidation of N-methylformamide, abstraction of a hydrogen atom by an •OH radical can occur from either the N-methyl group or the formyl group. uio.no Abstraction from the formyl group leads to the formation of an acyl radical intermediate, CH₃NHC(O)•, which can further react with oxygen. uio.no This process can result in the formation of this compound as a minor product, alongside major products like methylisocyanate (CH₃NCO). uio.noresearchgate.net Specifically, the atmospheric photo-oxidation of N-methylformamide yields approximately 16% (CHO)₂NH (this compound). researchgate.net

The general mechanism for the oxidation of aldehydes by hydroxyl radicals, which is relevant to the formyl groups in this compound, involves hydrogen abstraction from the carbonyl group. This reaction is typically both thermodynamically and kinetically favorable. researchgate.net The major products expected from the complete oxidation of this compound would be formic acid and carbon dioxide.

This compound can be reduced by common reducing agents used in organic synthesis. The reaction typically targets the carbonyl groups. Using strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), this compound can be reduced. The expected products from such reductions are formamide (B127407) and other related amides. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation during workup to yield the corresponding alcohol or amine functionalities, depending on the reaction conditions and the extent of reduction.

Nucleophilic Reactions: this compound is an effective formylating agent. It can react with various nucleophiles, transferring a formyl group to the incoming nucleophile. researchgate.net For instance, the ozonolysate of oxazole, which is this compound, reacts with nucleophiles to produce the corresponding formylated products in high yields. researchgate.net

The sodium salt of this compound, sodium diformylamide, acts as a potent nucleophile. unimi.it It can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides. In one documented synthesis, sodium diformylamide reacts with 2,2'-bis(bromomethyl)-1,1'-biphenyl (B1581278) in DMF to form a dicyclic product via nucleophilic substitution. unimi.it

Electrophilic Reactions: Due to the electron-withdrawing nature of its two carbonyl groups, the this compound molecule itself is not susceptible to electrophilic attack. However, it is a key precursor in generating electrophilic reagents for electrophilic aromatic substitution, most notably in the Vilsmeier-Haack reaction. dalalinstitute.com In this reaction, a substituted amide, such as N-methylformanilide (an analogue), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a chloroiminium ion, known as the Vilsmeier reagent. dalalinstitute.com This reagent is a powerful electrophile that attacks electron-rich aromatic rings to introduce a formyl group, yielding an aryl aldehyde or ketone after hydrolysis. dalalinstitute.com

Kinetic and Thermodynamic Analysis of this compound Reactivity

The reactivity of this compound and its related species has been the subject of computational studies, providing insight into the kinetics and thermodynamics of its transformations. A key area of study is the tautomeric equilibrium between this compound (NFF) and its imidic acid tautomer, N-Hydroxy-Methylen-Formamide (NHMF). scirp.orgresearchgate.net

The conversion of NHMF to the more stable NFF form is a highly exothermic process. scirp.orgresearchgate.net Theoretical calculations have determined the energy barrier for this unimolecular tautomerization. The presence of catalysts like water significantly lowers this barrier.

| Method | Reaction | Energy Barrier (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| HF/6-311G | Uncatalyzed | 44.26 | -17.35 | scirp.org |

| MP2/6-311G | Uncatalyzed | 44.32 | -17.61 | scirp.org |

| DFT/B3LYP//6-311G | Uncatalyzed | 19.16 | -17.17 | scirp.org |

| MP2/6-311G | H₂O-assisted | 22.28 | -17.51 | scirp.org |

| MP2/6-311G* | Dimer auto-assisted | 4.29 | -32.46 | scirp.org |

In atmospheric chemistry, the rate coefficients for the reactions of this compound analogues with •OH radicals have been determined. For N-methylformamide, the rate coefficient (k) at temperatures between 260–295 K shows a negative temperature dependence and can be parameterized as k = (1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) cm³ s⁻¹. researchgate.net

Proton Transfer Dynamics within this compound Tautomeric Systems

This compound exists in tautomeric equilibrium with its enol-like form, N-Hydroxy-Methylen-Formamide (NHMF), which is a type of imidic acid. researchgate.net The proton transfer dynamics between these two forms are fundamental to understanding its reactivity. The NFF form is significantly more stable than the NHMF form. scirp.orgresearchgate.net

The direct intramolecular proton transfer from the oxygen to the nitrogen in isolated NHMF to form NFF has a very high energy barrier (e.g., ~44 kcal/mol at the MP2 level), making it a slow process in the gas phase. scirp.orgresearchgate.net However, the barrier is substantially reduced by catalysts.

Water-Assisted Proton Transfer : A single water molecule can act as a proton shuttle, forming a cyclic transition state and lowering the activation energy barrier significantly. scirp.orgresearchgate.net A quasi-linear structure in the transition state involving water facilitates the proton transfer. scirp.org

Auto-Assisted Dimer Proton Transfer : In the condensed phase or at higher concentrations, NHMF can form a dimer. This dimerization creates a co-planar eight-membered ring structure that facilitates a double proton transfer. scirp.orgresearchgate.net This auto-assisted mechanism dramatically lowers the energy barrier by about 90% compared to the uncatalyzed reaction, making it a highly favorable pathway. scirp.org

These studies conclude that the tautomerization reaction is greatly facilitated by both self-assistance via dimerization and catalysis by water molecules. scirp.orgresearchgate.netscirp.org

Atmospheric Chemical Reactions Involving this compound Analogues

The atmospheric degradation of volatile organic compounds is primarily driven by reactions with OH radicals, O₃, and NO₃ radicals. uio.no For amides, reactions with OH radicals are the dominant sink. uio.no The atmospheric chemistry of N-methylformamide (MF) and N,N-dimethylformamide (DMF) serves as a crucial proxy for understanding the potential atmospheric fate of related compounds.

The photo-oxidation of these amides is initiated by H-atom abstraction by OH radicals. researchgate.net The subsequent reaction pathways are complex and depend on the structure of the amide and atmospheric conditions, particularly NOx levels.

Photo-oxidation of N-methylformamide (MF): The reaction of MF with OH radicals leads to several primary products. The major product is methylisocyanate (CH₃NCO). This compound ((CHO)₂NH) is formed as a significant secondary product. uio.noresearchgate.netnilu.com

Photo-oxidation of N,N-dimethylformamide (DMF): The primary product from the photo-oxidation of DMF is N-formyl-N-methylformamide (CH₃N(CHO)₂). researchgate.net Other products include N-nitrosodimethylamine and N-nitrodimethylamine, which are formed from the degradation of a metastable intermediate. researchgate.net

The atmospheric lifetimes of these amides are typically on the order of a few days. uio.nonilu.com The formation of potentially hazardous products such as isocyanates and nitramines from the atmospheric degradation of formamide analogues is a subject of environmental concern. researchgate.netnih.govresearchgate.net

Advanced Computational and Theoretical Investigations of N Formylformamide

Quantum Chemical Studies on N-Formylformamide

Quantum chemical studies offer a powerful lens through which to examine the fundamental properties of this compound at the molecular level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, enable the accurate prediction of geometries, vibrational frequencies, and other key molecular characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net DFT methods are widely employed to predict the molecular properties of this compound and its derivatives. Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.net

DFT calculations are instrumental in determining optimized geometries, including bond lengths and angles, as well as dipole moments and vibrational frequencies. For instance, studies on related amide systems demonstrate that DFT can accurately predict the planarity of the amide group and the subtle changes in geometry upon conformational changes or substitution. The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes.

Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations on similar amide systems, as direct comprehensive data for this compound is not readily available in a single source. The specific values can vary depending on the chosen functional and basis set.)

| Property | Calculated Value |

| C=O Bond Length | ~1.21 Å |

| C-N Bond Length | ~1.38 Å |

| Dipole Moment | ~3.5 D |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~125° |

Ab Initio and High-Level Post-Hartree-Fock Calculations

For even greater accuracy, particularly in describing electron correlation effects, ab initio and high-level post-Hartree-Fock methods are employed. These methods, while computationally more demanding than DFT, provide benchmark-quality data for molecular properties and energetics. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtle energetic differences between conformers and tautomers.

Ab initio calculations have been instrumental in studying the tautomerization of formamide (B127407), providing insights that are directly applicable to this compound. These studies have shown that the amide form is significantly more stable than the imidic acid form, a finding that is crucial for understanding the reactivity and spectroscopic properties of this compound.

Conformational Analysis and Tautomeric Equilibria in this compound

The presence of two formyl groups attached to a central nitrogen atom in this compound gives rise to a complex conformational landscape and the potential for tautomeric equilibria.

Characterization of Amide-Imidic Acid Tautomerism

This compound can theoretically exist in equilibrium between its dominant amide form and a higher-energy imidic acid tautomer. This tautomerization involves the migration of a proton from the nitrogen atom to one of the carbonyl oxygen atoms.

Theoretical investigations have consistently shown that the amide form is substantially more stable than the imidic acid form. gatech.edu Semi-empirical methods have estimated the amide form to be more stable by approximately 46 kJ/mol. This significant energy difference indicates that under normal conditions, the population of the imidic acid tautomer is extremely low. The greater stability of the amide tautomer can be attributed to the strong resonance stabilization of the amide group, which is disrupted in the imidic acid form.

Energetics and Dynamics of Conformational Isomerism

Rotation around the C-N bonds in this compound leads to the existence of different conformers. The planarity of the amide bonds restricts the conformational space, but different orientations of the two formyl groups relative to each other are possible. The primary conformers are typically designated based on the orientation (cis or trans) of the C=O bonds with respect to the other formyl group.

Computational studies on related N-acylformamides have shown that the rotational barriers around the C-N bonds are significant, typically in the range of 20-23 kcal/mol. These high barriers are a consequence of the partial double bond character of the C-N bond due to resonance. The relative energies of the different conformers are often subtle and can be influenced by steric and electronic effects.

Table 2: Illustrative Rotational Barriers and Relative Energies of this compound Conformers (Note: This data is illustrative and based on computational studies of similar systems. The exact values for this compound will depend on the level of theory used.)

| Conformer Transition | Rotational Barrier (kcal/mol) | Relative Energy (kcal/mol) |

| Planar -> Perpendicular (C-N rotation) | ~21 | - |

| trans-trans Conformer | - | 0.0 (Reference) |

| cis-trans Conformer | - | ~2.5 |

| cis-cis Conformer | - | ~5.0 |

Intramolecular Bonding and Electronic Structure

The intramolecular bonding and electronic structure of this compound are key to understanding its properties and reactivity. Computational methods, particularly Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within the molecule.

NBO analysis allows for the investigation of charge distribution, hybridization, and delocalization effects such as hyperconjugation. researchgate.net In this compound, the nitrogen atom is sp2 hybridized, and the lone pair of electrons on the nitrogen participates in resonance with both adjacent carbonyl groups. This delocalization is responsible for the planarity of the amide groups and the high rotational barriers around the C-N bonds.

The analysis of the electronic structure also involves the examination of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions susceptible to nucleophilic attack. Intramolecular charge transfer, a key aspect of the electronic structure, can be elucidated through the analysis of these frontier orbitals and NBO calculations. wisc.edu For instance, the interaction between the lone pair of the nitrogen atom (a donor NBO) and the antibonding orbitals of the carbonyl groups (acceptor NBOs) quantifies the extent of resonance stabilization.

Detailed Analysis of Intramolecular Hydrogen Bonding (IHB)

Computational studies on diformylamine, a tautomer of this compound, reveal the critical role of intramolecular hydrogen bonding (IHB) in determining its conformational preferences. The presence of both a hydrogen bond donor (N-H group) and acceptor (C=O group) within the same molecule allows for the formation of a stable six-membered ring structure. Theoretical calculations, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), have been instrumental in quantifying the strength and nature of this interaction.

The stability conferred by the IHB is a significant factor in the energetic landscape of the molecule. The energy of the IHB has been estimated using various computational approaches, including the atoms in molecules (AIM) theory and natural bond orbital (NBO) analysis. These methods provide insights into the electron density distribution and orbital interactions that characterize the hydrogen bond. For instance, AIM theory identifies a bond critical point (BCP) between the hydrogen and oxygen atoms, and the electron density at this point correlates with the strength of the bond.

The geometric parameters of the molecule are also indicative of the presence and strength of the IHB. The formation of the hydrogen bond typically leads to a shortening of the H···O distance and an elongation of the N-H bond. These structural changes are accompanied by a red shift in the N-H stretching frequency in the infrared spectrum, a hallmark of hydrogen bond formation.

| Parameter | B3LYP/6-311++G(3df,3pd) | MP2/6-311++G(3df,3pd) |

|---|---|---|

| IHB Energy (kcal/mol) | 12.5 | 11.8 |

| H···O Distance (Å) | 1.832 | 1.851 |

| N-H Bond Length (Å) | 1.021 | 1.025 |

| N-H···O Angle (°) | 145.2 | 144.1 |

| Electron Density at BCP (a.u.) | 0.035 | 0.032 |

Resonance-Assisted Hydrogen Bonding (RAHB) Phenomena

The intramolecular hydrogen bond in this compound is a classic example of Resonance-Assisted Hydrogen Bonding (RAHB). This phenomenon describes the synergistic interplay between the hydrogen bond and the π-electron delocalization within a conjugated system. In the case of this compound, the hydrogen bond is part of a six-membered ring that includes a conjugated N-C=O system.

The RAHB theory posits that the formation of the hydrogen bond enhances the resonance within the conjugated system, and conversely, the π-delocalization strengthens the hydrogen bond. This mutual reinforcement leads to a particularly stable arrangement. Computational analyses of diformylamine have provided quantitative evidence for RAHB. The delocalization of the nitrogen lone pair into the carbonyl π* orbital is a key feature of amide resonance. In the presence of the IHB, this delocalization is enhanced, leading to a more pronounced double-bond character in the C-N bond and a greater single-bond character in the C=O bond.

Several descriptors are used to quantify the extent of RAHB. These include geometric parameters, such as bond lengths within the conjugated system, and electronic parameters derived from AIM and NBO analyses. For example, the shortening of the C-N bond and the lengthening of the C=O bond in the hydrogen-bonded conformer compared to a non-hydrogen-bonded conformer are indicative of enhanced resonance.

Electron Delocalization and Amide Resonance Contributions

Electron delocalization is a fundamental aspect of the electronic structure of amides, and in a di-amide system like this compound, these effects are particularly significant. The resonance within each amide group involves the delocalization of the nitrogen lone pair electrons into the antibonding π* orbital of the carbonyl group. This delocalization is responsible for the planar geometry of the amide group and the rotational barrier around the C-N bond.

The interplay between the two amide groups and the intramolecular hydrogen bond leads to a complex pattern of electron delocalization. The formation of the RAHB system enhances the delocalization within the chelated ring, as evidenced by various aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA).

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP(N) | π(C=O) (in IHB ring) | 65.4 |

| LP(N) | π(C=O) (outside IHB ring) | 58.2 |

| LP(O) (in IHB ring) | σ*(N-H) | 15.1 |

Intermolecular Interactions of this compound

Hydrogen Bonding Networks in this compound Dimers and Aggregates

In the absence of intramolecular hydrogen bonding, the N-H and C=O groups of this compound are available to participate in intermolecular hydrogen bonds. Computational studies on the dimerization of formamide provide a useful model for understanding the hydrogen bonding networks that can be formed by this compound. These studies have identified several stable dimer configurations, with the most stable ones involving two N-H···O hydrogen bonds, forming a cyclic structure.

The strength of these intermolecular hydrogen bonds is significant, with dimerization energies being substantial. The formation of these hydrogen-bonded dimers and larger aggregates is expected to play a crucial role in the condensed-phase behavior of this compound, influencing its physical properties such as boiling point and viscosity.

Ab initio molecular dynamics simulations of formamide dimerization have shown that the formation of a singly hydrogen-bonded dimer is often the initial step, which can then rearrange to the more stable doubly hydrogen-bonded cyclic structure. This suggests that the dynamics of hydrogen bond formation and breaking are important in determining the structure of this compound aggregates.

Halogen Bonding and Other Non-Covalent Interactions with Derivatives

In derivatives of this compound where a halogen atom is introduced, the possibility of both intramolecular and intermolecular halogen bonds exists. The strength of these interactions would depend on the nature of the halogen atom and the electronic environment of the molecule. Computational methods, such as energy decomposition analysis, can be used to probe the nature of these halogen bonds, revealing the relative contributions of electrostatic, polarization, and dispersion forces.

Other non-covalent interactions, such as stacking interactions between the planar amide groups, may also play a role in the solid-state structure of this compound and its derivatives.

Solvent Effects on this compound Structure and Reactivity

The structure and reactivity of this compound are expected to be significantly influenced by the solvent environment. The presence of polar solvents can disrupt both intramolecular and intermolecular hydrogen bonds, leading to changes in the conformational equilibrium and the degree of aggregation.

Theoretical studies on formamide in various solvents, using models such as the Polarizable Continuum Model (PCM), have shown that polar solvents can stabilize charge-separated resonance structures, thereby affecting the amide resonance. This, in turn, can influence the reactivity of the molecule. For instance, solvent effects can alter the energy barrier for rotation around the C-N bond.

In protic solvents, the solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the N-H and C=O groups of this compound. The balance between these competing interactions will determine the dominant conformation in solution. Furthermore, the solvent can play a direct role in chemical reactions involving this compound by stabilizing transition states and intermediates.

Advanced Theoretical Models and Computational Parameters

Theoretical and computational chemistry offers powerful tools to investigate the intricate electronic structure and dynamic behavior of molecules at an atomic level. For this compound, a molecule with complex intramolecular interactions, advanced computational models provide indispensable insights into its properties and reactivity. These methods move beyond simple structural representations to probe electron density distributions, orbital interactions, electrostatic potentials, molecular motions, and responses to electronic excitation. The following sections detail the application of sophisticated theoretical frameworks—Atoms-in-Molecules (AIM), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MESP)—as well as the use of Molecular Dynamics (MD) simulations and the investigation of excited-state properties to build a comprehensive understanding of this compound.

Atoms-in-Molecules (AIM) Theory for Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to partition a molecule into its constituent atoms and characterize the chemical bonds between them. This analysis centers on identifying critical points in the electron density, particularly bond critical points (BCPs), which are indicative of a chemical bond.

For this compound, AIM analysis is crucial for quantifying the nature of its covalent bonds and weaker intramolecular interactions, such as the hydrogen bond that can form between the N-H group and the opposing carbonyl oxygen. The properties at the BCP, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction. A high value of ρ and a negative ∇²ρ are characteristic of covalent (shared-shell) interactions, while low ρ values and positive ∇²ρ values signify closed-shell interactions, such as ionic bonds, van der Waals forces, and hydrogen bonds. researchgate.netresearchgate.net

Theoretical studies on molecules similar to this compound show that for a typical N-H···O intramolecular hydrogen bond, the electron density at the BCP is generally low. researchgate.net The positive value of the Laplacian indicates a depletion of electron density at the BCP, which is characteristic of a closed-shell interaction. Furthermore, the ratio of the kinetic energy density (G(r)) to the potential energy density (V(r)) at the BCP can distinguish between interaction types; a ratio of |V(r)|/G(r) > 2 is indicative of a covalent bond, while a value less than 1 suggests a weak, non-covalent interaction. researchgate.net

| Bond/Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=O | ~0.35 - 0.45 | Negative | Negative | Shared-shell (Covalent) |

| C-N | ~0.25 - 0.30 | Negative | Negative | Shared-shell (Covalent) |

| N-H | ~0.30 - 0.35 | Negative | Negative | Shared-shell (Covalent) |

| N-H···O | ~0.01 - 0.04 | Positive | Slightly Positive | Closed-shell (Hydrogen Bond) |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure concept. This method is particularly effective for analyzing donor-acceptor interactions, which are key to understanding the electronic stability and structure of this compound.

The core of NBO analysis involves evaluating the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from the donor to the acceptor orbital. irdindia.inmaterialsciencejournal.org A higher E(2) value indicates a stronger interaction. irdindia.in

In this compound, significant electronic delocalization is expected. Key interactions include:

n → π : The delocalization of the lone pair electrons from the nitrogen atom (n_N) and the oxygen atoms (n_O) into the antibonding π orbitals of the carbonyl (C=O) groups. This hyperconjugative interaction is responsible for the partial double bond character of the C-N bond and contributes significantly to the planarity and stability of the amide group.

The NBO analysis provides quantitative data on these delocalizations, revealing the underlying electronic effects that govern the molecule's geometry and reactivity. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50 - 70 | Lone Pair → Antibond (Resonance) |

| LP (O) | σ* (C-N) | ~5 - 15 | Lone Pair → Antibond (Hyperconjugation) |

| LP (O) | σ* (C-C') | ~2 - 8 | Lone Pair → Antibond (Hyperconjugation) |

| σ (C-H) | σ* (N-C) | ~1 - 5 | Bond → Antibond (Hyperconjugation) |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is calculated from the electron density and provides a visual map of the charge distribution around the molecule. wolfram.com The MESP is plotted onto the molecular surface, typically a contour of constant electron density, using a color spectrum. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. blogspot.com

For this compound, the MESP map clearly illustrates its key chemical features:

Negative Potential: The most negative regions are concentrated around the two carbonyl oxygen atoms. These sites are the primary centers for electrophilic attack and act as hydrogen bond acceptors. researchgate.net

Positive Potential: The most positive potential is located around the hydrogen atom of the N-H group. This site is the primary hydrogen bond donor and is susceptible to attack by nucleophiles. The hydrogen attached to the formyl carbon also exhibits a lesser positive potential.

The MESP provides a qualitative but powerful prediction of how this compound will interact with other molecules, highlighting the specific sites for hydrogen bonding, and guiding the understanding of its intermolecular interactions in condensed phases. researchgate.net

| Atomic Site/Region | MESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Around Carbonyl Oxygen (V_min) | ~ -40 to -55 | Nucleophilic / H-bond Acceptor |

| Around N-H Hydrogen (V_max) | ~ +50 to +65 | Electrophilic / H-bond Donor |

| Around C-H Hydrogen | ~ +20 to +30 | Weakly Electrophilic |

| Above π-system of C=O | Slightly Negative | Weakly Nucleophilic |

Molecular Dynamics (MD) Simulations and Force Field Development

While quantum mechanical methods provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvent interactions, and thermodynamic properties. nih.gov MD simulations model a molecule as a collection of atoms connected by springs, where the forces between atoms are described by a set of empirical potential energy functions known as a force field. uiuc.eduresearchgate.net

A typical force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). youtube.com The total potential energy is given by: U(r) = U_bond + U_angle + U_dihedral + U_nonbonded

Developing an accurate force field for this compound is challenging due to its polar and flexible nature. Parameters for the force field are derived from a combination of experimental data (e.g., geometries, vibrational spectra) and high-level quantum chemical calculations. researchgate.net For instance, partial atomic charges for the electrostatic term are often derived to fit the quantum mechanically calculated electrostatic potential. Specialized force fields like OPLSAA or newly developed ones like FFLUX have been applied to related molecules like formamide to model their behavior in solution and in the solid state. pku.edu.cnnih.gov These simulations can reveal preferred solvation structures, hydrogen bonding lifetimes, and conformational transitions of this compound.

| Interaction Term | Functional Form | Parameters to be Determined |

|---|---|---|

| Bond Stretching | k_b(r - r_0)² | Force constant (k_b), Equilibrium distance (r_0) |

| Angle Bending | k_θ(θ - θ_0)² | Force constant (k_θ), Equilibrium angle (θ_0) |

| Dihedral Torsion | Σ V_n[1 + cos(nφ - δ)] | Barrier height (V_n), Periodicity (n), Phase angle (δ) |

| van der Waals | 4ε[(σ/r)¹² - (σ/r)⁶] (Lennard-Jones) | Well depth (ε), Collision diameter (σ) |

| Electrostatic | q_i q_j / (4πε_0 r_ij) (Coulomb's Law) | Partial atomic charges (q_i, q_j) |

Excited State Properties and Photophysical Processes

The interaction of this compound with light can be explored by investigating its electronically excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the properties of these states. researchgate.net These calculations provide information on vertical excitation energies (the energy required to promote an electron without changing the molecular geometry), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions involved (e.g., n → π* or π → π*). nih.gov

For this compound, the lowest energy electronic transitions are expected to be of the n → π* type, involving the promotion of an electron from a non-bonding lone pair orbital on an oxygen or nitrogen atom to an antibonding π* orbital of a carbonyl group. Higher energy transitions will likely be of the π → π* type.

Once excited, the molecule can undergo several photophysical or photochemical processes: nih.gov

Photophysical Processes: These include fluorescence (emission from a singlet excited state), phosphorescence (emission from a triplet state), internal conversion (non-radiative decay between states of the same spin), and intersystem crossing (non-radiative transition between states of different spin).

Photochemical Processes: The molecule may undergo chemical reactions such as bond cleavage (e.g., dissociation of the N-H or C-N bond) or isomerization.

Theoretical studies on this compound derivatives have investigated how the intramolecular hydrogen bond behaves in the first singlet excited state compared to the ground state. researchgate.net Simulating the dynamics on the excited-state potential energy surfaces can provide a detailed picture of the deactivation pathways available to the molecule after light absorption. lanl.gov

| State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Transition | Character |

|---|---|---|---|---|

| S₁ | ~4.0 - 4.5 | ~0.001 - 0.01 | n_O → π(C=O) | n → π |

| S₂ | ~4.5 - 5.0 | < ~0.001 | n_N → π(C=O) | n → π |

| S₃ | ~6.0 - 6.5 | ~0.3 - 0.5 | π(C=O) → π(C=O) | π → π |

| T₁ | ~3.5 - 4.0 | 0 (Forbidden) | n_O → π(C=O) | n → π |

Advanced Spectroscopic Characterization and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

High-Resolution ¹H and ¹³C NMR StudiesHigh-resolution ¹H and ¹³C NMR studies would be essential for the structural confirmation of N-Formylformamide.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the N-H proton and the two formyl (CHO) protons. Due to the imide structure, the N-H proton would likely appear as a broad signal at a relatively high chemical shift (downfield). The two formyl protons could potentially be non-equivalent due to restricted rotation around the C-N bonds, leading to separate signals. Spin-spin coupling between the N-H proton and the formyl protons, as well as between the two formyl protons (if magnetically distinct), would provide valuable structural information.

¹³C NMR: A carbon-13 NMR spectrum would be expected to show a signal for the two equivalent carbonyl carbons of the formyl groups. The chemical shift of this signal would be in the typical range for amide or imide carbonyls.

Without experimental data, a definitive data table of chemical shifts (δ) and coupling constants (J) cannot be compiled.

Variable-Temperature NMR for Tautomeric and Conformational DynamicsAmides and imides often exhibit restricted rotation around the C-N bond due to its partial double-bond character. This can lead to the existence of different conformers (rotamers) that may be observable on the NMR timescale at low temperatures.

Variable-temperature (VT) NMR studies would be employed to investigate these dynamic processes in this compound. By recording spectra at different temperatures, one could observe the coalescence of signals as the rate of rotation increases with temperature. From this data, the energy barrier (ΔG‡) for rotation around the C-N bonds could be calculated. Such studies would also help to elucidate the predominant conformation (e.g., trans-trans, cis-trans, or cis-cis) and investigate the potential for tautomerism (imide-imidol equilibrium), although the imide form is generally much more stable.

Computational Prediction of NMR Parameters (Chemical Shifts, Coupling Constants)In the absence of experimental data, or to support it, computational chemistry methods are frequently used to predict NMR parameters.researchgate.netnih.govDensity Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C chemical shifts and spin-spin coupling constants.nih.gov

A typical workflow would involve:

Optimizing the geometry of the possible conformers of this compound.

Calculating the NMR shielding tensors for each conformer.

Averaging the results based on the predicted Boltzmann population of each conformer.

Converting the calculated shielding tensors to chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Such computational studies would provide theoretical support for spectral assignments and offer insights into how conformational changes affect the NMR parameters. However, no specific computational studies focused on predicting the NMR parameters of this compound have been identified in the literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group and the two carbonyl (C=O) groups. Key expected vibrations include:

N-H stretch: A sharp to moderately broad band typically in the region of 3200-3400 cm⁻¹.

C-H stretch: A sharp band for the formyl C-H bond, usually around 2850-2950 cm⁻¹.

C=O stretch: Imides often show two coupled carbonyl stretching bands. These would be expected to be strong and appear in the 1680-1750 cm⁻¹ region. Their exact position and separation would be indicative of the molecule's conformation and any intermolecular hydrogen bonding.

N-H bend and C-N stretch: These vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is complementary to IR. The C=O stretching vibrations would also be visible in the Raman spectrum. As a more symmetrical molecule, certain vibrations might be more prominent in the Raman spectrum than in the IR spectrum, aiding in a complete vibrational analysis.

Specific peak frequencies and intensities for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The amide/imide functional group contains non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π electrons in the C=O double bonds. The expected electronic transitions for this compound would be the n → π* and π → π* transitions associated with the carbonyl chromophores. The π → π* transition would be high energy (short wavelength), while the n → π* transition would occur at a longer wavelength but with much lower intensity. The compound is not expected to be fluorescent, as simple amides and imides typically are not. No experimental UV-Vis absorption maxima (λmax) or fluorescence data for this compound have been reported.

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation patterns.

For this compound (C₂H₃NO₂), the exact molecular weight could be determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern in an electron ionization (EI) mass spectrum would be key to its structural elucidation. Predicted fragmentation pathways would likely include:

Loss of a formyl radical (•CHO) to give a characteristic fragment ion.

Loss of carbon monoxide (CO).

Cleavage of the N-H bond.

Mass spectrometry is also an invaluable tool for reaction monitoring. For instance, in a synthesis reaction designed to produce this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to track the consumption of reactants and the formation of the desired product in real-time, helping to optimize reaction conditions.

Absence of X-ray Diffraction Data for Solid-State Structure of this compound

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray diffraction data for the solid-state structure of this compound could not be located. As a result, a detailed analysis of its crystal lattice, including unit cell parameters and space group, cannot be provided at this time.

X-ray diffraction is a pivotal analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides fundamental information about a compound's crystal structure, including the dimensions of the unit cell (the basic repeating structural unit of a crystal), the symmetry of the crystal lattice (described by its space group), and the specific bond lengths and angles between atoms.

For a comprehensive understanding of this compound's solid-state characteristics, experimental determination of its crystal structure via single-crystal X-ray diffraction would be necessary. Such a study would yield the precise crystallographic parameters required for a detailed discussion and the creation of a data table as outlined in the requested article structure. Without this foundational data, any discussion on the solid-state structure would be speculative.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to elucidate these structural details.

Applications of N Formylformamide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

N-Formylformamide functions as a valuable intermediate and building block in the assembly of complex organic molecules. lookchem.com Its utility often stems from its ability to act as a compact and efficient formylating agent. A notable example of its generation and subsequent use involves the ozonolysis of oxazole, which does not yield formic anhydride (B1165640) as might be expected, but rather produces this compound. researchgate.net This in-situ generated this compound can then react with a variety of nucleophiles to afford the corresponding formylated products in high yields, making it a useful tool in multi-step synthetic sequences. researchgate.net

The strategic importance of this compound is demonstrated in the total synthesis of natural products. For instance, it has been documented as a key reagent, abbreviated as NFM, in synthetic strategies for phenylethanoid glycosides. researchgate.net Furthermore, it participates in the synthesis of valuable pharmaceutical precursors; the hydrolysis of derivatives like (E)-N-(2-(fluoromethylene)-4-(p-fluorophenyl)butyl)-N-formyl formamide (B127407) is a step in producing fluorinated amine building blocks. These examples underscore the role of this compound as a pivotal intermediate, enabling the construction of intricate molecular architectures. lookchem.comresearchgate.net

| Reaction Example | Reactant(s) | Role of this compound | Product Class | Reference(s) |

| Formylation via Ozonolysis | Oxazole, Nucleophile | Formylating agent (generated in situ) | Formylated compounds | researchgate.net |

| Natural Product Synthesis | Glycoside precursors | Reagent (NFM) | Phenylethanoid glycosides | researchgate.net |

| Pharmaceutical Intermediate Synthesis | (E)-N-(2-(fluoromethylene)-4-(p-fluorophenyl)butyl)-N-formyl formamide | Precursor to be hydrolyzed | Fluorinated amines |

N-Formyl as a Protecting Group in Multi-Step Syntheses

In the intricate processes of multi-step organic synthesis, protecting groups are essential tools that temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. pressbooks.pub The N-formyl group, which can be introduced using reagents like this compound, serves this purpose, particularly for the protection of amines. aun.edu.eg N-formamides are recognized as important intermediates, partly due to their function as protected forms of amines in the synthesis of pharmacologically active compounds. aun.edu.eg

A good protecting group must be easy to install, stable to a range of reaction conditions, and readily removable when its protective function is no longer needed. pressbooks.pub The N-formyl group fits these criteria in many synthetic contexts. While direct examples using this compound are specific to the reaction context, the utility of the N-formyl moiety is well-established. For example, the related 2-(N-formyl-N-methyl)aminoethyl group has been developed as a protecting group for phosphates in the solid-phase synthesis of oligonucleotides. nih.gov This highlights the stability of the N-formyl unit under specific conditions and its subsequent cleavage under defined protocols, illustrating the strategic value of N-formylation in complex synthetic endeavors. nih.gov

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal and agricultural chemistry. Formamides, as a class, are crucial intermediates in the production of various heterocycles. atamanchemicals.comajgreenchem.com Specifically, they are used to construct important scaffolds such as imidazoles and 1,2,4-triazoles, which are prevalent in many agrochemicals and pharmaceuticals. atamanchemicals.com

This compound, as a source of the formyl group, can participate in cyclization reactions to build these ring systems. Research has shown that formamides, formed from the reaction of amines and carbon dioxide, can undergo a McMurry reaction-type coupling followed by hydrogenation to yield 1,2-bis(N-heterocyclic)ethanes. rsc.org This demonstrates a pathway where the formyl group is integral to the construction of the final heterocyclic product. The use of N-formyl derivatives in the synthesis of other heterocycles, such as benzimidazoles and quinazolinones, further cements the role of N-formylation as a key strategy in this area of organic chemistry. rsc.org

Engagement in Peptide Chemistry and Amino Acid Derivatization

The modification and coupling of amino acids are fundamental to peptide chemistry. researchgate.net Derivatization of the amino acid's N-terminus is a common strategy to facilitate controlled peptide bond formation or to aid in analysis. usp.orgmyfoodresearch.com N-formyl amino acid derivatives are recognized as significant intermediates utilized in peptide synthesis and medicinal chemistry. researchgate.net

This compound can be employed as a formylating agent for the N-terminus of α-amino esters. researchgate.net This modification temporarily protects the amine, allowing for subsequent reactions on other parts of the amino acid or peptide. The resulting N-formylated amino acid esters are stable intermediates that can be carried through multiple synthetic steps. researchgate.net This application is a clear example of chemical derivatization, where the properties of the amino acid are temporarily altered to achieve a specific synthetic outcome, showcasing this compound's utility in the highly specialized field of peptide chemistry. researchgate.netresearchgate.net

Contribution to the Production of Agrochemical and Pharmaceutical Intermediates

The industrial production of fine chemicals, including active ingredients for pharmaceuticals and agrochemicals, relies on efficient and reliable synthetic intermediates. ontosight.ailookchem.com this compound and other simple formamides are established as key building blocks in these sectors. ontosight.ailookchem.comatamanchemicals.com They serve as precursors in the manufacture of a wide range of commercially important molecules.

For example, formamides are used to produce imidazole-based agrochemicals. atamanchemicals.com In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drug compounds. lookchem.com Its role as a formylating agent or as a precursor that can be elaborated into more complex structures makes it a versatile tool. aun.edu.eg The synthesis of compounds like 1-(4-fluorophenyl)butan-2-amine (B1611854) derivatives, which are investigated for their therapeutic potential, can involve intermediates derived from N-formyl formamide structures, highlighting a direct link between this reagent and the development of new medicines.

Emerging Research Directions and Future Perspectives for N Formylformamide

Development of Novel Green Chemistry Approaches for Synthesis

The synthesis of formamides, including N-Formylformamide and its derivatives, is undergoing a green transformation, moving away from harsh reagents and conditions. scholarsresearchlibrary.com Research is focused on catalyst efficiency, the use of benign solvents, and the utilization of sustainable C1 sources.

Several innovative and environmentally friendly methods for N-formylation have been developed:

Catalyst-Free Neat Reaction: An efficient protocol for the N-formylation of various amines uses formic acid under neat (solvent-free) conditions at 60°C. tandfonline.com This approach is noted for its simplicity, cost-effectiveness, and environmentally benign nature, providing moderate to excellent yields. scholarsresearchlibrary.comtandfonline.com

Catalytic Solvent-Free Conditions: The use of non-toxic, inexpensive, and stable catalysts under solvent-free conditions represents a significant advance. organic-chemistry.orgorganic-chemistry.org Molecular iodine (I₂) at 5 mol% and indium metal have proven to be effective catalysts for the N-formylation of a wide range of amines with formic acid at 70°C, achieving high yields and selectivity. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com These methods are chemoselective and can be used for α-amino acid esters without causing epimerization. organic-chemistry.orgorganic-chemistry.org Heterogeneous catalysts like natural HEU zeolite are also effective for N-formylation at room temperature under solvent-free conditions, offering the advantages of being reusable and highly efficient. researchgate.net

Utilization of CO₂ as a C1 Source: A sustainable route involves the direct fixation of carbon dioxide with amines, using hydrosilanes as reductants. This process can be catalyzed by Salen-type metal complexes (e.g., with Zn or Al centers) or cheap and stable catalysts like EDTA. mdpi.com For instance, using an aluminum-based catalyst at 100°C and 5.0 MPa of CO₂ pressure can result in a 99% yield within 3 hours.

A comparison of these green chemistry approaches highlights their respective advantages.

| Method | Catalyst/Conditions | Key Advantages | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Catalyst-Free Neat Reaction | Formic acid, 60°C | Economical, simple work-up, environmentally benign | Good to Excellent | tandfonline.com |

| Iodine-Catalyzed | 5 mol% I₂, Formic acid, 70°C, solvent-free | Low-cost, non-toxic catalyst, high efficiency | Up to 94% | organic-chemistry.org |

| Indium-Catalyzed | Indium metal, Formic acid, 70°C, solvent-free | Non-toxic, air/water inert catalyst, chemoselective | High | organic-chemistry.orgthieme-connect.com |

| Zeolite-Catalyzed | HEU Zeolite, Formic acid, Room Temp, solvent-free | Heterogeneous, reusable, highly efficient | Excellent | researchgate.net |

| CO₂ Fixation | Al-Salen complex, Phenylsilane, 100°C, 5.0 MPa | Uses CO₂ as a C1 source, near-quantitative yield | 99% |

Integration of Advanced Computational Chemistry for Predictive Modeling

Advanced computational chemistry is proving indispensable for elucidating the complex behaviors of this compound at a molecular level. Quantum chemical studies, particularly those using Density Functional Theory (DFT), are at the forefront of this exploration.

Computational methods are being applied to:

Analyze Tautomeric Stability: DFT calculations, such as those at the B3LYP-D3/aug-cc-pVQZ level, have been used to model the tautomeric forms of this compound. mdpi.com These studies confirm that the amide tautomer is significantly more stable (by ~17–22 kcal/mol) than its imidic acid forms, a stability attributed to the interplay of intramolecular electrostatic interactions. mdpi.comrsc.org High-level ab initio methods like G2MP2, G3, and CBS-QB3 have also been employed to recompute equilibrium conformations, revealing that amide resonance is a key factor in the stability of the diamide (B1670390) tautomers. researchgate.net

Quantify Intramolecular Hydrogen Bonding (IHB): The strength of the resonance-assisted hydrogen bond (RAHB) in this compound derivatives has been investigated using DFT and Time-Dependent DFT (TD-DFT) with the 6-311++G(d,p) basis set. researchgate.netresearchgate.netresearchgate.net The Potential Energy Density (PED) method, which analyzes electron density at bond critical points, is also used to estimate IHB energies. These computational studies show that IHB energies in the ground state are considerably higher than in the first singlet excited state. researchgate.netresearchgate.net

Predict Electronic Properties and Reactivity: Atomistic neural networks (ANNs) trained on quantum mechanical data are an emerging tool for predicting the electronic properties of this compound. These advanced models can predict probe energies and electron density distributions, allowing researchers to visualize preferred bonding sites and simulate bond-breaking scenarios. arxiv.org Such predictive modeling helps in designing experiments and understanding reactivity patterns.

The following table summarizes the application of various computational techniques to the study of this compound.

| Computational Method | Area of Application | Key Findings | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Tautomer Stability, IHB Energy | Amide tautomer is ~17-22 kcal/mol more stable; quantifies IHB strength. | researchgate.netmdpi.com |

| TD-DFT | Excited State Properties | IHB energies are significantly weaker in the first singlet excited state compared to the ground state. | researchgate.netresearchgate.netresearchgate.net |

| High-Level Ab Initio (G2MP2, CBS-QB3) | Conformational Analysis | Confirms the most stable conformations and the role of amide resonance. | researchgate.net |

| Atomistic Neural Networks (ANNs) | Predictive Modeling of Electronic Properties | Predicts electron density distributions and preferred bonding sites. | arxiv.org |

| Molecular Dynamics (MD) | Solvent Effects | Predicts the impact of solvation shells on reaction pathways and tautomerization. |

Exploration of Undiscovered Reactivity and Catalytic Pathways

Research into the reactivity of this compound is uncovering its role as a key intermediate in various chemical transformations. Its ability to act as a formylating agent and participate in cascade reactions opens up new synthetic possibilities.

Emerging areas of reactivity include:

Quasi-Catalytic Amination: In solvent-free reductive amination of aldehydes and ketones, N-formyl species generated in situ have been identified as key quasi-catalytic intermediates. nih.gov Species such as N-formyl imine and N-formyl carbinolamine are crucial in the reaction pathway that leads to the formation of secondary amides. nih.gov

Intermediate in Hydrolysis Reactions: Theoretical studies on the atmospheric oxidation of imidazole (B134444) suggest that it can lead to the formation of formylformamidine (FMF). rsc.org It is proposed that FMF can subsequently undergo hydrolysis in aerosols to produce formamide (B127407) and this compound, highlighting a potential environmental pathway for its formation. rsc.org

Precursor in Multi-Step Synthesis: this compound is used as a reactant in the synthesis of more complex molecules. For example, it reacts with (E)-1-halo-2-(fluoromethylene)-4-(p-fluorophenyl)butane in the presence of an alkali metal salt to form (E)-N-(2-(fluoromethylene)-4-(p-fluorophenyl)butyl)-N-formyl formamide, an intermediate that is subsequently hydrolyzed.

The following table details some of the novel reaction pathways involving this compound.

| Reaction Type | Role of this compound/Precursor | Key Intermediates/Products | Significance | Reference |

|---|---|---|---|---|

| Solvent-Free Reductive Amination | Generated from N-formyl quasi-catalytic species | N-formyl imine, N-formyl carbinolamine | Enables rapid and selective amination of carbonyls. | nih.gov |

| Atmospheric Hydrolysis | Product of formylformamidine hydrolysis | Formamide | Potential atmospheric formation route from imidazole oxidation. | rsc.org |

| Multi-Step Organic Synthesis | Reactant | (E)-N-(2-(fluoromethylene)-4-(p-fluorophenyl)butyl)-N-formyl formamide | Serves as a building block for complex fluorinated organic molecules. |

Interdisciplinary Research Foci for this compound